N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide
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Overview
Description
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxamide group and a nitrobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The compound “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide” is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, like “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide”, typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the biochemical pathway for the production of nucleotides, which are essential for DNA replication .
Result of Action
The inhibition of folic acid synthesis by sulfonamides like “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide” results in the inability of bacteria to replicate and survive .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide typically involves the reaction of N,N-diethylpiperazine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylpiperazine-1-carboxamide: Shares a similar piperazine core but lacks the nitrobenzenesulfonyl group.
N,N-diethyl-3-nitrobenzenesulfonamide: Contains the nitrobenzenesulfonyl group but differs in the overall structure.
Uniqueness
N,N-diethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-3-16(4-2)15(20)17-8-10-18(11-9-17)25(23,24)14-7-5-6-13(12-14)19(21)22/h5-7,12H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBYANOULFPBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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